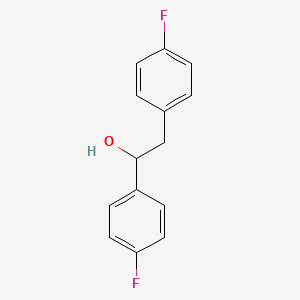
1,2-Di(4-fluorophenyl)ethanol
货号 B8697585
分子量: 234.24 g/mol
InChI 键: PTWYRVJZICVSID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04946841
Procedure details


Under a nitrogen atmosphere, 2.04 g (0.08 mol) of magnesium are covered with ether. 12.2 g (0.08 mol) of 4-fluorobenzyl chloride in 20 ml of ether are added dropwise to this in such a way that the ether boils gently. After addition is complete, the mixture is refluxed for a further 30 minutes, cooled to room temperature, and 8.3 g (0.07 mol) of 4-fluorobenzaldehyde in 20 ml of ether are slowly added dropwise. It may be necessary to cool with ice-water if the solution boils. After addition is complete, the mixture is left to reflux for 2 hours, then cooled and poured into 50 ml of ice-water. 50% concentrated hydrochloric acid is used to acidify, the phases are separated, and the aqueous phase is extracted 5 x with ether. The combined org. phases are neutralized with saturated sodium bicarbonate solution, washed with saturated sodium chloride solution, dried over magnesium sulfate and evaporated. The colorless oil crystallizes completely and yields 15.7 g of white crystals.







[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[Mg].[F:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1.[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1.Cl>CCOCC>[F:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]([OH:17])[CH2:7][C:6]2[CH:9]=[CH:10][C:3]([F:2])=[CH:4][CH:5]=2)=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.04 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
12.2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(CCl)C=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
ice water
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for a further 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture is left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted 5 x with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The colorless oil crystallizes completely
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C(CC1=CC=C(C=C1)F)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

